molecular formula C7H9NO5S2 B8640032 2-Sulfamoylphenyl methanesulfonate CAS No. 81479-82-5

2-Sulfamoylphenyl methanesulfonate

Cat. No.: B8640032
CAS No.: 81479-82-5
M. Wt: 251.3 g/mol
InChI Key: KHUJRIMXIWYGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfamoylphenyl methanesulfonate is an organosulfur compound featuring a phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) at the ortho position and a methanesulfonate ester (-OSO₂CH₃). This dual functionalization confers unique chemical properties, such as hydrolytic stability and reactivity in nucleophilic environments.

Properties

CAS No.

81479-82-5

Molecular Formula

C7H9NO5S2

Molecular Weight

251.3 g/mol

IUPAC Name

(2-sulfamoylphenyl) methanesulfonate

InChI

InChI=1S/C7H9NO5S2/c1-14(9,10)13-6-4-2-3-5-7(6)15(8,11)12/h2-5H,1H3,(H2,8,11,12)

InChI Key

KHUJRIMXIWYGSD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate . Key Differences:

  • Functional Groups : Sulfonylurea herbicides incorporate a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring, whereas 2-sulfamoylphenyl methanesulfonate lacks the urea and triazine moieties.
  • Reactivity : Sulfonylureas are prone to hydrolysis under acidic conditions due to the urea linkage, while the methanesulfonate ester in 2-sulfamoylphenyl methanesulfonate may hydrolyze more readily in alkaline environments .
  • Applications : Sulfonylureas are primarily herbicides targeting acetolactate synthase (ALS) in plants. In contrast, 2-sulfamoylphenyl methanesulfonate’s applications remain speculative but could involve intermediates in sulfonamide drug synthesis.

Dimethyl Sulfone (Methyl Sulfonyl Methane)

Structure : C₂H₆O₂S (CH₃-SO₂-CH₃) .
Key Differences :

  • Uses: Widely employed as a high-temperature solvent and food additive due to its thermal stability (up to 30°C in gas chromatography) .

2-Methyl-3-(Phenylsulfonyl)naphtho[1,2-b]furan

Structure : A naphthofuran derivative with a phenylsulfonyl group .
Key Differences :

  • Crystallography : Single-crystal X-ray data reveal planar sulfonyl groups, a feature likely shared with 2-sulfamoylphenyl methanesulfonate, influencing packing and solubility.

Data Tables

Table 1: Comparative Properties of Sulfonamide/Sulfonate Derivatives

Compound Molecular Formula Key Functional Groups Stability Primary Applications
2-Sulfamoylphenyl methanesulfonate C₈H₉NO₅S₂ -SO₂NH₂, -OSO₂CH₃ Moderate hydrolysis Speculative: Drug synthesis
Metsulfuron methyl C₁₄H₁₅N₅O₆S -SO₂NHC(O)NH-, triazine Acid-labile Herbicide
Dimethyl sulfone C₂H₆O₂S -SO₂- Thermally stable Solvent, food additive
2-Methyl-3-(phenylsulfonyl)naphthofuran C₁₉H₁₄O₃S -SO₂-, fused aromatic system Stable in organic phases Material science

Research Findings and Limitations

  • Hydrolytic Behavior : Methanesulfonate esters (e.g., in 2-sulfamoylphenyl methanesulfonate) typically undergo faster hydrolysis than sulfones (e.g., dimethyl sulfone) due to the ester’s electrophilic sulfur center .
  • Biological Activity : While sulfonylureas inhibit ALS enzymes, the sulfamoyl group in 2-sulfamoylphenyl methanesulfonate may interact with biological targets like carbonic anhydrases, though this remains untested.
  • Thermal Stability : Dimethyl sulfone’s stability up to 30°C contrasts with the likely lower thermal tolerance of 2-sulfamoylphenyl methanesulfonate’s ester group .

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